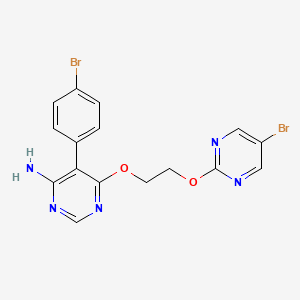

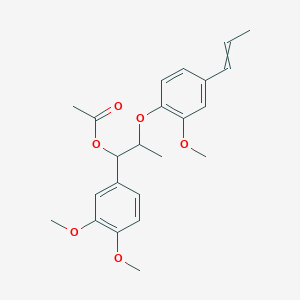

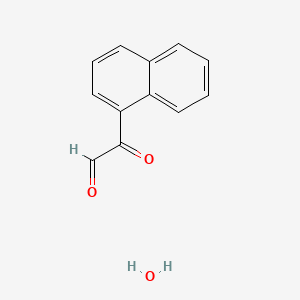

![molecular formula C24H30ClN7O4S B579977 N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide CAS No. 500572-10-1](/img/structure/B579977.png)

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide, also known as this compound, is a useful research compound. Its molecular formula is C24H30ClN7O4S and its molecular weight is 548.059. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Studies

The compound's synthesis often involves intricate chemical reactions aimed at creating or modifying heterocyclic compounds that contain nitrogen or sulfur. For example, one approach to synthesizing derivatives of similar complexity involves the reaction of 2-cyanoacetamide with benzylideneacetone in DMSO containing potassium tert-butoxide. This process leads to various intermediates and final products, such as 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, showcasing the methodologies applicable to the compound (Shatsauskas et al., 2017).

Structural Characterization and Analysis

Advanced structural characterization techniques, including crystallography and spectroscopy, are crucial for understanding the physical and chemical properties of complex molecules. For instance, the crystal structure of related compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides insights into molecular interactions, stability, and conformation, which are essential for comprehending the behavior of N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide in various conditions (Anuradha et al., 2014).

Molecular Docking and In Vitro Screening

Molecular docking studies, particularly those involving novel pyridine and fused pyridine derivatives, can offer predictions on the interactions between compounds like this compound and biological targets. These studies help in assessing the potential biological activities and therapeutic applications of such molecules (Flefel et al., 2018).

Mechanism of Action

Target of Action

1-epi-Edoxaban, also known as N’-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide, primarily targets Factor Xa , a key protein in the coagulation cascade .

Mode of Action

1-epi-Edoxaban acts as a selective inhibitor of Factor Xa . By inhibiting Factor Xa, it prevents the stepwise amplification of protein factors needed to form blood clots . This inhibition is achieved through a reversible binding to the active site of Factor Xa, which attenuates thrombin generation and reduces fibrin formation .

Biochemical Pathways

The primary biochemical pathway affected by 1-epi-Edoxaban is the coagulation cascade . By inhibiting Factor Xa, it disrupts the cascade, leading to a reduction in thrombin generation and fibrin formation . This results in an overall anticoagulant effect , reducing the risk of thrombotic events .

Pharmacokinetics

1-epi-Edoxaban exhibits favorable pharmacokinetic properties. It quickly reaches peak plasma concentrations within 1.5 hours after administration . The drug has a half-life of 10-14 hours , allowing for once-daily dosing . It has a relatively high bioavailability of 62% . The clearance of 1-epi-Edoxaban involves both renal and non-renal pathways to almost equal extents .

Result of Action

The molecular and cellular effects of 1-epi-Edoxaban’s action include a reduction in thrombin generation and a decrease in fibrin formation . This leads to a decrease in blood clot formation, thereby reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following initial therapy with a parenteral anticoagulant .

Action Environment

For instance, co-administration of 1-epi-Edoxaban with strong P-glycoprotein inhibitors, such as dronedarone, quinidine, and verapamil, requires a dose reduction by 50% to avoid the risk of over-exposure . Additionally, the exposure of 1-epi-Edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment .

Biochemical Analysis

Biochemical Properties

1-epi-Edoxaban is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, 1-epi-Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots . It exhibits highly selective, competitive, concentration-dependent inhibition of human factor Xa .

Cellular Effects

1-epi-Edoxaban has various effects on cells. It quickly reaches peak plasma concentrations in 1.5 h, has a half-life of 10–14 h, has relatively high bioavailability of 62% . The plasma concentrations of 1-epi-Edoxaban are also closely correlated with suppression of thrombin generation and a range of platelet activation parameters .

Molecular Mechanism

The molecular mechanism of 1-epi-Edoxaban involves the inhibition of factor Xa, a key protein in the coagulation cascade . By inhibiting factor Xa, 1-epi-Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-epi-Edoxaban has shown to have a rapid onset of action, with peak effects on anticoagulation markers occurring within 1–2 h of dosing . It has a half-life of 10–14 h, with minimal accumulation upon repeat once daily dosing up to doses of 120 mg .

Metabolic Pathways

1-epi-Edoxaban is metabolized via hydrolysis (mediated by carboxylesterase 1), conjugation, and oxidation by CYP3A4 . The predominant metabolite M-4, formed by hydrolysis, is human-specific and active and reaches less than 10% of the exposure of the parent compound in healthy subjects .

Transport and Distribution

1-epi-Edoxaban is predominantly absorbed from the upper gastrointestinal tract . It interacts with drugs that inhibit p-gp (p-glycoprotein), which is used to transport 1-epi-Edoxaban across the intestinal wall .

Properties

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1R,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVDHZBSSITLCT-YSVLISHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@H]3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClN7O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.